(1R)-5-fluoro-2,3-dihydro-1H-inden-1-amine (1R)-5-fluoro-2,3-dihydro-1H-inden-1-amine
Brand Name: Vulcanchem
CAS No.: 1352571-83-5
VCID: VC11648061
InChI: InChI=1S/C9H10FN/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5,9H,1,4,11H2/t9-/m1/s1
SMILES: C1CC2=C(C1N)C=CC(=C2)F
Molecular Formula: C9H10FN
Molecular Weight: 151.18 g/mol

(1R)-5-fluoro-2,3-dihydro-1H-inden-1-amine

CAS No.: 1352571-83-5

VCID: VC11648061

Molecular Formula: C9H10FN

Molecular Weight: 151.18 g/mol

* For research use only. Not for human or veterinary use.

(1R)-5-fluoro-2,3-dihydro-1H-inden-1-amine - 1352571-83-5

Description

(1R)-5-fluoro-2,3-dihydro-1H-inden-1-amine is a chemical compound with the CAS number 1381928-19-3. It is a derivative of indene, featuring a fluorine atom at the 5-position and an amine group at the 1-position. The compound is often encountered in its hydrochloride form, which is used to enhance its stability and solubility in aqueous solutions.

Synthesis and Preparation

The synthesis of (1R)-5-fluoro-2,3-dihydro-1H-inden-1-amine typically involves asymmetric synthesis methods to achieve the desired stereochemistry. Common approaches include the use of chiral catalysts or auxiliaries to ensure the formation of the (1R) isomer. The hydrochloride salt is often prepared by reacting the free base with hydrochloric acid in a suitable solvent.

Biological Activity and Applications

While specific biological activity data for (1R)-5-fluoro-2,3-dihydro-1H-inden-1-amine is limited, compounds with similar structures have shown potential in medicinal chemistry. For instance, fluorinated indene derivatives can exhibit significant biological activity due to the presence of fluorine, which can enhance metabolic stability and lipophilicity. This makes them interesting candidates for drug development, particularly in areas where fluorine substitution can improve pharmacokinetic properties.

Comparison with Related Compounds

Compound NameMolecular FormulaUnique Features
(1R)-5-fluoro-2,3-dihydro-1H-inden-1-amineC9H10FNFluorine at the 5-position, amine at the 1-position
5-Fluoro-2,3-dihydro-1H-inden-2-amineC9H10FNFluorine at the 5-position, amine at the 2-position
(1R)-5-chloro-6-fluoro-2,3-dihydro-1H-inden-1-amineC9H9ClFNChlorine at the 5-position, fluorine at the 6-position

Research Findings and Future Directions

CAS No. 1352571-83-5
Product Name (1R)-5-fluoro-2,3-dihydro-1H-inden-1-amine
Molecular Formula C9H10FN
Molecular Weight 151.18 g/mol
IUPAC Name (1R)-5-fluoro-2,3-dihydro-1H-inden-1-amine
Standard InChI InChI=1S/C9H10FN/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5,9H,1,4,11H2/t9-/m1/s1
Standard InChIKey POTIEZMRLKEJOZ-SECBINFHSA-N
Isomeric SMILES C1CC2=C([C@@H]1N)C=CC(=C2)F
SMILES C1CC2=C(C1N)C=CC(=C2)F
Canonical SMILES C1CC2=C(C1N)C=CC(=C2)F
PubChem Compound 28373918
Last Modified Nov 23 2023

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